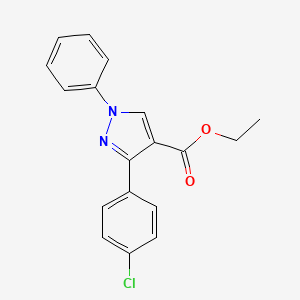

![molecular formula C19H16N4O2 B11603162 ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)

ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Pyrrolochinoxaline, die für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Chinoxalinkernes, gefolgt von der Einführung des Pyrrolrings. Die letzten Schritte beinhalten die Funktionalisierung der Carboxylat- und Aminogruppen.

Bildung des Chinoxalinkernes: Der Chinoxalinkern kann durch die Kondensation von o-Phenylendiamin mit einem geeigneten Diketon, wie z. B. Glyoxal, unter sauren Bedingungen synthetisiert werden.

Pyrrolringbildung: Der Pyrrolring wird über eine Cyclisierungsreaktion eingeführt, die oft die Verwendung einer α,β-ungesättigten Carbonylverbindung beinhaltet.

Funktionalisierung: Die Ethylester- und Aminogruppen werden in den letzten Schritten eingeführt, typischerweise durch Veresterungs- und Aminierungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Katalysatoren und die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinoxalin-N-oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch möglicherweise der Chinoxalinkern reduziert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Lösung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Chinoxalin-N-oxide.

Reduktion: Reduzierte Chinoxalinderivate.

Substitution: Substituierte Aminoderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.

Industrie: Wird bei der Entwicklung von fortgeschrittenen Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Apoptose oder Zellzyklusarretierung führt. Die genauen Pfade und Zielstrukturen können je nach dem spezifischen biologischen Kontext variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrole ring. The final steps involve the functionalization of the carboxylate and amino groups.

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction, often involving the use of an α,β-unsaturated carbonyl compound.

Functionalization: The ethyl ester and amino groups are introduced in the final steps, typically through esterification and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat kann mit anderen Pyrrolochinoxalinderivaten verglichen werden:

Methyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.

Ethyl-2-Amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat: Enthält eine Furylmethylgruppe, die seine biologische Aktivität verändern kann.

Ethyl-2-Amino-1-{4-[(Diethylamino)sulfonyl]phenyl}-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat: Besitzt eine Sulfonylgruppe, die möglicherweise seine Löslichkeit und Reaktivität erhöht.

Einzigartigkeit

Die Einzigartigkeit von Ethyl-2-Amino-1-phenyl-1H-pyrrolo[2,3-b]chinoxalin-3-carboxylat liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus Ethylester, Aminogruppe und Phenylring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C19H16N4O2 |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

ethyl 2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

InChI |

InChI=1S/C19H16N4O2/c1-2-25-19(24)15-16-18(22-14-11-7-6-10-13(14)21-16)23(17(15)20)12-8-4-3-5-9-12/h3-11H,2,20H2,1H3 |

InChI-Schlüssel |

UJIQZLGCILILPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-yl)-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11603087.png)

![(3Z)-1-(2-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603094.png)

![6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603095.png)

![2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11603096.png)

![3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11603108.png)

![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)

![4-amino-N'-[(E)-(4-methylphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11603140.png)

![N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11603143.png)

![4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B11603161.png)

![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)

![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603170.png)

![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603182.png)